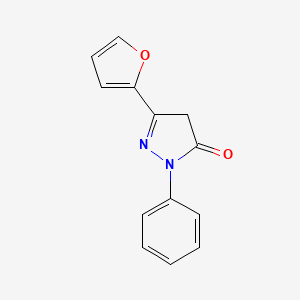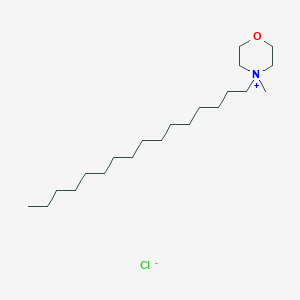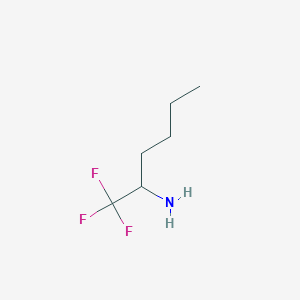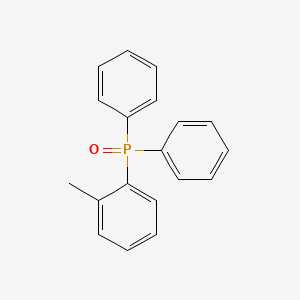
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-methylphenyl group attached to a butanamide backbone, with two oxo groups at the 3rd and 3-oxobutanoyl positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide typically involves the reaction of 2-methylphenylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems for purification and isolation further enhances the production yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: N-alkylated amides.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its amide structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the presence of oxo groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-amino-4-methoxyphenyl)-3-oxobutanamide: Similar structure but with an amino and methoxy group.
2-methyl-N-(3-oxobutanoyl)butanamide: Lacks the phenyl group, making it less complex.
N-(2-methylphenyl)-3-oxobutanamide: Similar but without the additional oxo group.
Uniqueness
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide is unique due to its combination of a 2-methylphenyl group and two oxo groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68912-00-5 |
|---|---|
Molekularformel |
C15H17NO4 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C15H17NO4/c1-10-6-4-5-7-13(10)16(14(19)8-11(2)17)15(20)9-12(3)18/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
OPJGBIZKNKLMSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)CC(=O)C)C(=O)CC(=O)C |
Kanonische SMILES |
CC1=CC=CC=C1N(C(=O)CC(=O)C)C(=O)CC(=O)C |
| 68912-00-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



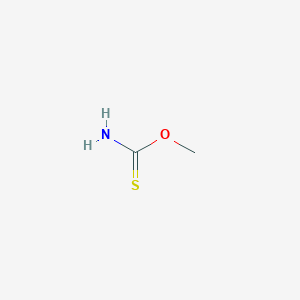

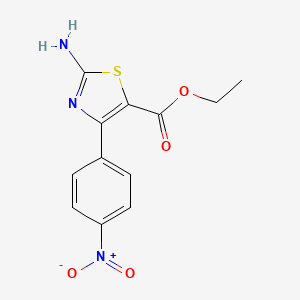


![Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-](/img/structure/B3056020.png)

